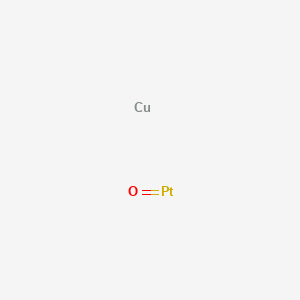
Copper--oxoplatinum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper–oxoplatinum (1/1) is a chemical compound that consists of copper and platinum atoms bonded with an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper–oxoplatinum (1/1) can be synthesized through various methods. One common approach involves the reaction of copper and platinum salts in the presence of an oxidizing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of copper–oxoplatinum (1/1) often involves large-scale chemical reactors where copper and platinum salts are mixed with an oxidizing agent. The reaction is carefully monitored to maintain optimal conditions, such as temperature, pressure, and pH levels, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Copper–oxoplatinum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents, copper–oxoplatinum (1/1) can undergo oxidation to form higher oxidation state compounds.
Reduction: Reducing agents can convert copper–oxoplatinum (1/1) to lower oxidation state compounds.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides of copper and platinum, while reduction reactions may yield elemental copper and platinum.
Aplicaciones Científicas De Investigación
Copper–oxoplatinum (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of cancer and other diseases.
Industry: Copper–oxoplatinum (1/1) is utilized in the production of advanced materials, such as conductive coatings and nanomaterials.
Mecanismo De Acción
The mechanism of action of copper–oxoplatinum (1/1) involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their function and leading to various biological effects. For example, in cancer cells, copper–oxoplatinum (1/1) may induce apoptosis (programmed cell death) by disrupting DNA replication and repair processes.
Comparación Con Compuestos Similares
Copper–oxoplatinum (1/1) can be compared with other similar compounds, such as:
Copper–oxopalladium (1/1): Similar in structure but contains palladium instead of platinum. It has different catalytic and biological properties.
Copper–oxogold (1/1): Contains gold instead of platinum. It is used in different industrial applications due to its unique properties.
Uniqueness: Copper–oxoplatinum (1/1) is unique due to its combination of copper and platinum, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
64885-60-5 |
|---|---|
Fórmula molecular |
CuOPt |
Peso molecular |
274.63 g/mol |
Nombre IUPAC |
copper;oxoplatinum |
InChI |
InChI=1S/Cu.O.Pt |
Clave InChI |
MXMQOLMKUQQNPT-UHFFFAOYSA-N |
SMILES canónico |
O=[Pt].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Acryloylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14488470.png)
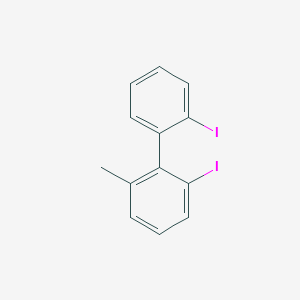
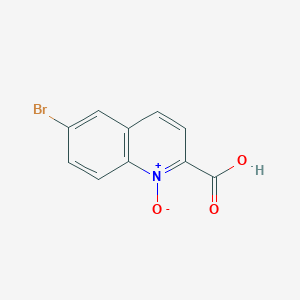

![2-Methyl-2-azabicyclo[3.3.1]non-7-ene](/img/structure/B14488490.png)

![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
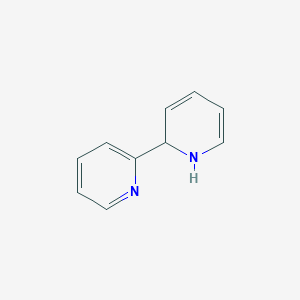
![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)

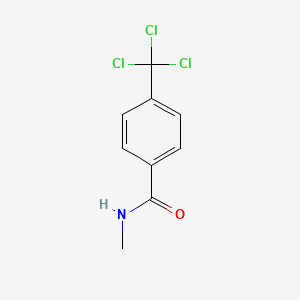
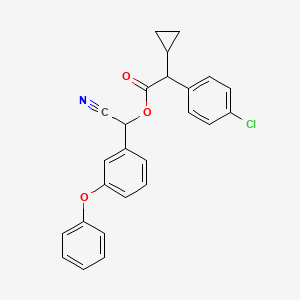
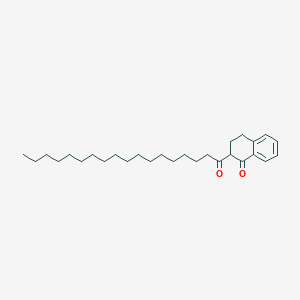
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
